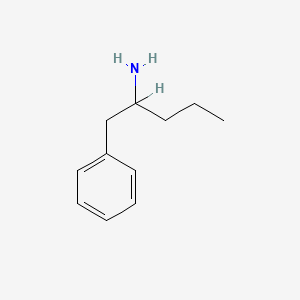

1-Phenyl-2-aminopentane

概要

説明

1-Phenyl-2-aminopentane is an organic compound with the molecular formula C11H17N. It is an aromatic and heterocyclic amine that exhibits oxidative reactivity . This compound is also known by its IUPAC name, 1-benzylbutylamine . It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

The synthesis of 1-Phenyl-2-aminopentane can be achieved through various synthetic routes. One common method involves the reductive amination of 1-phenylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-Phenyl-2-aminopentane undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

1. Neurological Disorders Treatment

1-Phenyl-2-aminopentane is primarily studied for its effects on neurotransmitter release, particularly dopamine, norepinephrine, and serotonin. Its ability to enhance the release of these catecholamines positions it as a candidate for treating various neurological disorders, including:

- Parkinson's Disease : The compound has shown promise in enhancing dopaminergic activity, which may alleviate symptoms associated with Parkinson's disease. Research indicates that it can act as a monoaminergic activity enhancer (MAE), improving motor function in animal models .

- Depression : Studies suggest that this compound could be effective in treating major depressive disorder by enhancing catecholamine release, thus improving mood and cognitive function .

2. Cognitive Enhancements

The compound has been evaluated for its potential cognitive-enhancing effects. It has been found to facilitate learning and retention in behavioral tests, suggesting its utility in conditions like attention deficit hyperactivity disorder (ADHD) and age-related cognitive decline .

Industrial Applications

Beyond its pharmaceutical implications, this compound has potential applications in industrial chemistry:

1. Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to new compounds with therapeutic properties:

- Antioxidants : Modifications of this compound have been explored to create antioxidant agents that can scavenge free radicals, beneficial for both pharmaceutical and cosmetic applications .

Study on Neurotransmitter Release

A study conducted by Knoll et al. (1992) demonstrated that this compound significantly enhances the release of catecholamines in rat models. This research highlighted its potential as a treatment option for neurodegenerative diseases by improving synaptic transmission and neuronal health .

Cognitive Enhancement Research

In another study focused on cognitive functions, the compound was shown to improve learning capabilities in animal models subjected to memory tests. This suggests its potential application in treating cognitive impairments associated with aging or neurological disorders .

作用機序

The mechanism of action of 1-Phenyl-2-aminopentane involves its interaction with molecular targets and pathways in biological systems. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity . The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

類似化合物との比較

1-Phenyl-2-aminopentane can be compared with other similar compounds, such as:

Amphetamines: These compounds share a similar structure but differ in their pharmacological effects and applications.

Phenethylamines: These compounds also have a phenyl group attached to an amine but differ in the length and branching of the carbon chain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other amines.

生物活性

1-Phenyl-2-aminopentane, also known as a member of the phenethylamine class, is an organic compound with significant biological activity. Its molecular formula is C11H17N, and it has garnered attention for its interactions with various biological systems, particularly in the context of neurotransmission and metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound primarily acts as a monoamine oxidase (MAO) inhibitor , influencing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound engages in competitive binding with MAO, thereby preventing the oxidative deamination of monoamines. This interaction increases the availability of these neurotransmitters in the synaptic cleft, enhancing synaptic transmission and neuronal communication.

Target Interactions

- Monoamine Oxidase (MAO) : Inhibits breakdown of monoamines.

- Neurotransmitter Transporters : Modulates reuptake processes for dopamine and serotonin.

The biochemical properties of this compound reveal its involvement in various cellular processes:

- Cell Signaling : Influences pathways related to neurotransmitter release.

- Gene Expression : Affects genes involved in neurotransmitter synthesis and degradation.

- Metabolic Pathways : Undergoes phase I and phase II metabolic reactions, primarily via cytochrome P450 enzymes.

Cellular Effects

This compound exhibits diverse effects on different cell types:

- Neuronal Cells : Enhances neurotransmitter release, affecting cognitive functions and locomotor activity at low doses.

- Toxicity at High Doses : High concentrations may lead to neurotoxicity and cardiovascular issues.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption post-administration.

- Distribution : Crosses the blood-brain barrier, enabling central nervous system effects.

- Metabolism : Primarily metabolized in the liver through oxidation and conjugation pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neurotransmitter Release

A study demonstrated that administration of this compound resulted in a significant increase in extracellular dopamine levels in rat models. This effect was attributed to its action as an MAO inhibitor and its influence on dopamine transporter activity.

Study 2: Dosage Effects

Research indicated that low doses (5 mg/kg) improved cognitive function in animal models, while higher doses (20 mg/kg) led to adverse effects, including increased heart rate and signs of neurotoxicity. These findings highlight a dose-dependent response that is crucial for therapeutic applications.

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Neurotransmitter Release | Increased dopamine levels | MAO inhibition |

| Cognitive Enhancement | Improved learning and memory | Enhanced synaptic transmission |

| Toxicity | Neurotoxicity at high doses | Overstimulation of pathways |

特性

IUPAC Name |

1-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQDFOHLMAZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874246 | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63951-01-9 | |

| Record name | Phenethylamine, alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。